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For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of N-cyclohexyl-4-
methoxybenzenesulfonamide, a sulfonamide derivative of interest to researchers, scientists,

and professionals in drug development. The following sections detail the precise three-

dimensional arrangement of the molecule in the solid state, including key quantitative data, the

experimental procedures used for its determination, and visualizations of its synthesis and

intermolecular interactions.

Crystallographic and Structural Data at a Glance
The crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide has been meticulously

determined by single-crystal X-ray diffraction. The key crystallographic parameters and data

collection and refinement statistics are summarized in the tables below, offering a quantitative

overview of the crystal lattice and the precision of the structural model.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₃H₁₉NO₃S

Formula Weight 269.36

Crystal System Orthorhombic

Space Group Pccn

Unit Cell Dimensions
a = 17.2644(12) Åb = 20.4707(16) Åc =

7.9139(5) Å

Volume 2796.9(3) Å³

Z 8

Radiation Mo Kα

Temperature 296 K

Reflections Collected 10601

Independent Reflections 2704

R(int) 0.047

Final R indices [I>2σ(I)] R1 = 0.048

R indices (all data) wR2 = 0.136

Goodness-of-fit on F² 1.02

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

S1—O1 1.424(3)

S1—O2 1.436(3)

S1—N1 1.586(3)

S1—C7 1.747(4)
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Table 3: Selected Bond Angles (°)
Angle Degree (°)

O1—S1—O2 120.39(18)

O1—S1—N1 108.09(16)

O2—S1—N1 105.37(16)

O1—S1—C7 107.08(16)

O2—S1—C7 106.18(15)

N1—S1—C7 109.43(16)

Molecular and Crystal Packing Analysis
The sulfur atom in N-cyclohexyl-4-methoxybenzenesulfonamide exhibits a distorted

tetrahedral geometry.[1] A notable feature of the molecular structure is the cyclohexane ring,

which adopts a stable chair conformation.[1]

In the crystal, molecules are interconnected through intermolecular N—H⋯O hydrogen bonds.

[1] These interactions form zigzag chains that propagate along the c-axis, defining the primary

supramolecular architecture of the crystal packing.[1]

Experimental Protocols
The successful determination of the crystal structure relied on the following experimental

procedures for synthesis, crystallization, and data collection.

Synthesis and Crystallization of N-cyclohexyl-4-
methoxybenzenesulfonamide
The synthesis of the title compound was achieved through the reaction of cyclohexylamine with

4-methoxybenzenesulfonyl chloride. The detailed workflow is illustrated in the diagram below.
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Synthesis and Crystallization Workflow

Synthesis

Crystallization

Cyclohexylamine in Distilled Water

Add 4-methoxybenzenesulfonyl chloride

Stir at Room Temperature (6h)
pH maintained at 8 with 10% Na2CO3

Acidify to pH 3 with 3M HCl

Filter and Dry Precipitate

Dissolve Dried Precipitate in Methanol

Yield: 87%

Slow Evaporation

Obtain Single Crystals

Click to download full resolution via product page

Caption: Workflow for the synthesis and crystallization of the title compound.
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The synthesis commenced by dissolving cyclohexylamine in distilled water, followed by the

careful addition of 4-methoxybenzenesulfonyl chloride while maintaining the pH at 8 with a 10%

sodium carbonate solution.[1] The reaction mixture was stirred for 6 hours at room

temperature.[1] Upon completion, the pH was adjusted to 3 with 3M HCl to precipitate the

product, which was then filtered and dried.[1] Single crystals suitable for X-ray diffraction were

obtained by dissolving the dried precipitate in methanol and allowing for slow evaporation.[1]

Single-Crystal X-ray Diffraction Data Collection and
Refinement
A suitable single crystal with dimensions of 0.29 × 0.12 × 0.09 mm was selected and mounted

on a Bruker APEXII CCD diffractometer for data collection at 296 K.[1] The structure was

solved using SIR97 and refined with SHELXL97.[1] Hydrogen atoms were treated with a

combination of independent and constrained refinement.[1]

Intermolecular Interactions
The primary intermolecular interaction governing the crystal packing of N-cyclohexyl-4-
methoxybenzenesulfonamide is the N—H⋯O hydrogen bond. This interaction creates a

robust, chain-like assembly of molecules within the crystal lattice.
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Intermolecular Hydrogen Bonding

Molecular Chain Zigzag Chain Formation

Molecule A
(...-SO2-NH-...)

Molecule B
(...-SO2-NH-...)

N-H...O

Molecule C
(...-SO2-NH-...)

N-H...O

Molecules form zigzag chains
along the c-axis via N-H...O

hydrogen bonds.

Click to download full resolution via product page

Caption: Diagram of the intermolecular N—H⋯O hydrogen bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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